Daunomycinone-d3 is synthesized from natural sources or can be produced through chemical synthesis. The parent compound, daunomycinone, is derived from the bacterium Streptomyces peucetius, which produces various anthracycline antibiotics.
Daunomycinone-d3 falls under the category of anthracycline antibiotics and is classified as a cytotoxic agent. Its primary function is to interfere with DNA replication and transcription, making it effective against rapidly dividing cancer cells.
The synthesis of daunomycinone-d3 typically involves chemical modifications of the parent daunomycinone structure. One common method includes the use of deuterated reagents during the synthesis process to incorporate deuterium atoms into the molecule.
The synthesis may involve several steps:
Daunomycinone-d3 has a complex molecular structure characterized by its anthraquinone core, which consists of three fused benzene rings. The incorporation of deuterium alters certain hydrogen atoms in the structure, which can be confirmed through nuclear magnetic resonance (NMR) spectroscopy.
Daunomycinone-d3 can undergo various chemical reactions similar to those of its parent compound, including:
The reactivity patterns can be studied using spectroscopic methods such as UV-Vis spectroscopy and mass spectrometry to monitor changes in the molecular structure during reactions.
Daunomycinone-d3 exerts its cytotoxic effects primarily through intercalation into DNA strands, disrupting the normal function of DNA polymerases and leading to apoptosis in cancer cells.
Daunomycinone-d3 is primarily utilized in research settings for:
Daunomycinone-d3 (CAS: 1217860-39-3) is a deuterated derivative of the anthraquinone aglycone daunomycinone (C~21~H~18~O~8~). The compound features selective replacement of three hydrogen atoms with deuterium at its methoxy group (–OCD~3~), resulting in a molecular formula of C~21~H~15~D~3~O~8~ and a molecular weight of 401.38 g/mol. This isotopic modification preserves the core tetracyclic structure and functional groups—including the quinone moiety, acetyl side chain, and hydroxyl groups—critical for biological activity [3] [10]. The deuterium substitution occurs at the methoxy position adjacent to the quinone ring (C-4), a site chosen for its metabolic stability and minimal steric perturbation [8] [9].
Table 1: Isotopic Comparison of Daunomycinone and Daunomycinone-d3
Property | Daunomycinone | Daunomycinone-d3 |
---|---|---|
Molecular Formula | C~21~H~18~O~8~ | C~21~H~15~D~3~O~8~ |
Exact Mass | 398.1002 Da | 401.1234 Da |
Isotopic Enrichment | N/A | >98% deuterium |
Key Substitution Site | –OCH~3~ | –OCD~3~ |
CAS Number | 21794-55-8 | 1217860-39-3 |
Synthetic routes to daunomycinone-d3 typically involve late-stage deuterium incorporation via acid-catalyzed exchange or custom synthesis from deuterated precursors. The isotopic purity (>98%) ensures reliability in mass spectrometry-based detection, where a 3 Da mass shift distinguishes it from non-labeled analogs [3] [8]. Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective deuteration, with the disappearance of the methoxy proton signal (δ~H~ 3.9–4.0 ppm) serving as a key diagnostic marker [9].
Daunomycinone, the aglycone of daunorubicin, emerged as a critical intermediate in anthracycline research following the discovery of daunorubicin in Streptomyces peucetius in the 1960s [4]. Early studies identified its role as a metabolic precursor to clinically used anthracyclines like doxorubicin, which differ in side-chain oxidation (e.g., daunomycinone’s C-9 acetyl vs. doxorubicin’s hydroxyacetyl) [1] [4]. The aglycone’s mechanism involves DNA intercalation via its planar anthraquinone core and stabilization of topoisomerase II-DNA complexes, leading to cytotoxic DNA breaks in cancer cells [1] [7].
Deuteration of anthracycline scaffolds gained traction in the 2010s with advances in hydrogen isotope exchange (HIE) catalysis. Iridium and ruthenium catalysts enabled efficient late-stage deuterium labeling of complex molecules, allowing researchers to probe metabolic pathways without de novo synthesis [9]. Daunomycinone-d3 specifically addressed limitations in tracking aglycone biotransformation, as its deuterium tag provided a stable isotopic signature resistant to metabolic erasure [8] [9].
Deuterium incorporation in daunomycinone-d3 leverages the kinetic isotope effect (KIE), where the higher mass of deuterium (versus hydrogen) reduces the vibrational frequency of C–D bonds. This increases the activation energy required for bond cleavage, potentially slowing cytochrome P450-mediated oxidation at the methoxy group [8] [9]. In metabolic studies, this translates to:
Table 2: Analytical Applications of Daunomycinone-d3
Application | Methodology | Utility |
---|---|---|
Metabolic Profiling | LC-MS/MS with stable isotope dilution | Quantifies aglycone formation from daunorubicin |
Protein Binding Studies | NMR spectroscopy with ^2^H labeling | Maps ligand-DNA intercalation sites |
Isotope Effect Analysis | Enzyme kinetics (e.g., CYP3A4 assays) | Measures KIE on oxidative demethylation |
In proteomics, daunomycinone-d3 serves as an internal standard for mass spectrometry, correcting matrix effects during anthracycline metabolite quantification [5] [8]. Its use in NMR spectroscopy also allows real-time monitoring of molecular interactions, as deuterium incorporation minimizes signal overlap in ^1^H spectra [5] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8